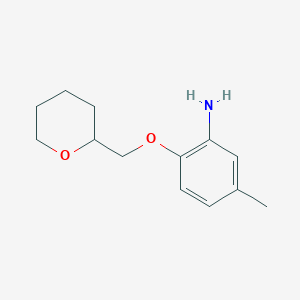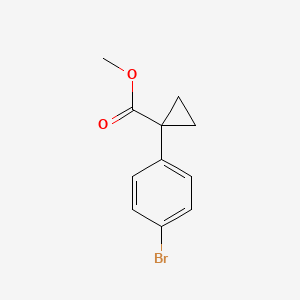
Methyl 1-(4-bromophenyl)cyclopropanecarboxylate
Descripción general
Descripción
“Methyl 1-(4-bromophenyl)cyclopropanecarboxylate” is a chemical compound with the CAS Number: 638220-35-6 . Its molecular formula is C11H11BrO2 and it has a molecular weight of 255.11 g/mol . The compound is typically stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 1-(4-bromophenyl)cyclopropanecarboxylate” is a liquid or semi-solid or solid or lump . and is typically stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Derivatives and Intermediates
Methyl 1-(4-bromophenyl)cyclopropanecarboxylate and its derivatives serve as key intermediates in synthesizing a wide range of compounds. For instance, (Meijere et al., 2010) explored the synthesis of various 1-cyclopropylcyclopropane derivatives using 1-bromo-1-cyclopropylcyclopropane. These derivatives have potential applications in chemical syntheses. Similarly, (Palani et al., 2002) discussed the synthesis and SAR studies of oximino-piperidino-piperidine amides, emphasizing their role in the treatment of HIV-1 infection, where methyl 1-(4-bromophenyl)cyclopropanecarboxylate could be a critical intermediate.
Biological Activity and Pharmacological Research
The compound has shown relevance in biological and pharmacological research. For example, (Tian et al., 2009) highlighted the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, starting from cyclopropanecarboxylic acid, which showed significant herbicidal and fungicidal activities. Additionally, (Prezzavento et al., 2007) investigated substituted 1-phenyl-2-cyclopropylmethylamines for their affinity to sigma receptors, suggesting a role in neurological research.
Application in Material Science
In material science, derivatives of methyl 1-(4-bromophenyl)cyclopropanecarboxylate have been utilized in polymerization and the development of novel materials. For instance, (Moszner et al., 2003) described the synthesis of methyl 2-(bicyclo[3.1.0]hex-1-yl)acrylate from methyl 2-(cyclopentene-1-yl)-2-hydroxyacetate, illustrating its use in radical homopolymerization and potential in creating polymers with specific properties.
Novel Methodologies in Organic Synthesis
Research has also focused on developing novel methodologies using methyl 1-(4-bromophenyl)cyclopropanecarboxylate. For instance, (Lifchits & Charette, 2008) described a mild procedure for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, showcasing innovative approaches in organic synthesis.
Safety And Hazards
Propiedades
IUPAC Name |
methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTJWMPUBJHPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675378 | |
| Record name | Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-bromophenyl)cyclopropanecarboxylate | |
CAS RN |
638220-35-6 | |
| Record name | Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate](/img/structure/B1452651.png)

![2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile](/img/structure/B1452655.png)

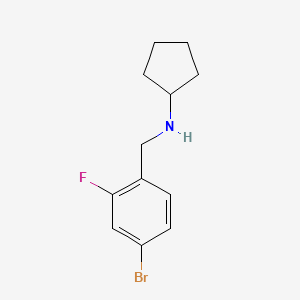
![4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1452659.png)
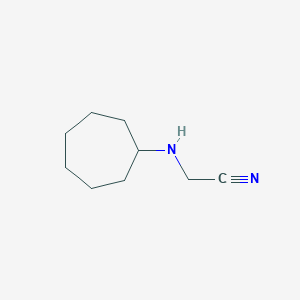
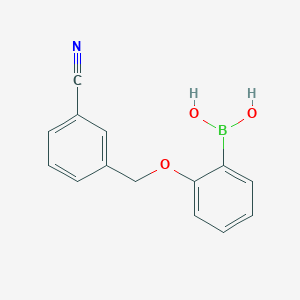
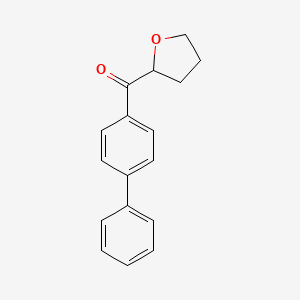


![N-[4-(Sec-butoxy)benzyl]-1-ethanamine](/img/structure/B1452669.png)
